molecular formula C16H11F2NO B7887308 1-(2,5-Difluorobenzyl)indole-3-carbaldehyde

1-(2,5-Difluorobenzyl)indole-3-carbaldehyde

Cat. No.: B7887308
M. Wt: 271.26 g/mol
InChI Key: ITZHXFRFOSEFFS-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzyl)indole-3-carbaldehyde is a chemical compound that belongs to the indole family, characterized by an indole core structure with a 2,5-difluorobenzyl group attached at the nitrogen atom and an aldehyde group at the 3-position. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 1-(2,5-Difluorobenzyl)indole-3-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzyl bromide and indole-3-carbaldehyde.

    N-Alkylation: The first step involves the N-alkylation of indole-3-carbaldehyde with 2,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-(2,5-Difluorobenzyl)indole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases depending on the specific reaction .

Scientific Research Applications

1-(2,5-Difluorobenzyl)indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzyl)indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole core structure is known to bind to multiple receptors with high affinity, influencing various signaling pathways and biological processes .

Comparison with Similar Compounds

1-(2,5-Difluorobenzyl)indole-3-carbaldehyde can be compared with other indole derivatives, such as:

    1-(2,5-Dimethylbenzyl)indole-3-carbaldehyde: Similar structure but with methyl groups instead of fluorine atoms, leading to different electronic and steric properties.

    1-(2,5-Dichlorobenzyl)indole-3-carbaldehyde: Contains chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    1-(2,5-Difluorobenzyl)indole-3-carboxylic acid:

The uniqueness of this compound lies in the presence of the difluorobenzyl group, which can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO/c17-13-5-6-15(18)11(7-13)8-19-9-12(10-20)14-3-1-2-4-16(14)19/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZHXFRFOSEFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC(=C3)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The same procedures used in Example 1 were repeated except for using 3.06 g of 2,5-difluorobenzyl bromide and 2.00 g of indole-3-carbaldehyde as a starting material to give 3.46 g of 1-(2,5-difluorobenzyl)indole-3-carbaldehyde as pale yellow crystals. The yield thereof was found to be 93%.
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

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